3-Amino-1-(1,3-thiazol-2-yl)butan-1-one
Description
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-1-(1,3-thiazol-2-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)4-6(10)7-9-2-3-11-7/h2-3,5H,4,8H2,1H3 |
InChI Key |
IIDURVYOCOEPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=NC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling and Amide Formation Approach
One effective method involves using amino acid derivatives and thiazole-containing intermediates, employing peptide coupling reagents:
- Starting from ethyl 2-amino-4-carboxylate derivatives, the amino group is protected (e.g., Boc protection).
- The ester group is hydrolyzed to form the corresponding acid.
- The acid is coupled with various amines using carbodiimide-mediated coupling (EDCI/HOBt) in the presence of bases like DIPEA.
- Subsequent deprotection and coupling with thiazole-containing isocyanates or acids afford the target compound or closely related analogs.
This method provides control over stereochemistry and functional group compatibility, yielding intermediates that can be further elaborated to 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amino protection | Di-tert-butyl dicarbonate (Boc2O), room temp | Boc-protected amino acid derivative |
| Ester hydrolysis | Aqueous base (NaOH), room temp | Corresponding amino acid |
| Peptide coupling | EDCI, HOBt, DIPEA, DCM, room temp | Amide intermediate |
| Deprotection and coupling | Acid or base for Boc removal; coupling with isocyanates or acids | Target compound or analogs |
Reference: Synthesis of 2-amino-thiazole-4-carboxamides with peptide coupling methodology
Hantzsch Thiazole Synthesis Using Thioureido Acids and α-Haloketones
The classical Hantzsch thiazole synthesis is a prominent route:
- Thioureido acid derivatives react with α-haloketones or acetophenones to form thiazole rings.
- The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-haloketone, followed by cyclization.
- Subsequent esterification and hydrazinolysis steps can modify the side chains to introduce amino functionalities.
- This method allows the formation of 1,3-thiazole rings substituted at the 2-position, which can be further functionalized.
| Starting Materials | Reaction Type | Product Type |
|---|---|---|
| Thioureido acid + α-haloketone | Hantzsch thiazole synthesis | 1,3-Thiazole derivatives with keto or amino substituents |
Reference: Synthesis of novel thiazole derivatives bearing β-amino acid moieties
Cyclocondensation of Thiourea Derivatives with α-Haloketones
Another approach involves:
- Reaction of phenylthiourea derivatives with α-haloketones or hydrazonoyl halides.
- Cyclocondensation under reflux in ethanol with triethylamine as base.
- Formation of thiazole-imine derivatives, which can be modified to introduce amino groups on the butanone chain.
- This method yields bis-thiazole compounds but can be adapted for mono-substituted thiazoles.
| Reagents | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Phenylthiourea + α-haloketone | Ethanol + Et3N | Reflux | 6–8 hours | Moderate to good |
Reference: Synthesis of bis-thiazolimines and related compounds
Palladium-Catalyzed Cyclization of Sulfonyl Ynamines
A more recent and regioselective method involves:
- Palladium-catalyzed intramolecular hydroarylation of arylsulfonyl ynamines.
- Formation of benzothiazole derivatives with amino substituents.
- Photoinduced rearrangement can convert benzothiazole-1,1-diones into 3-amino-1-benzothiophene-1,1-diones, related heterocyclic systems.
- Although this method is more specialized, it demonstrates advanced catalytic strategies for constructing amino-thiazole frameworks.
Reference: Pd-catalyzed synthesis of 3-amino-1-benzothiophene-1,1-diones
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Peptide coupling with amino acid derivatives | Ethyl 2-amino-4-carboxylate, amines | Boc protection, EDCI/HOBt coupling, DMF/DCM | Good stereochemical control, versatile | Multi-step, requires protection/deprotection |
| Hantzsch thiazole synthesis | Thioureido acid + α-haloketones | Reflux in ethanol or DCM | Classical, straightforward | Limited to certain substituents |
| Cyclocondensation of thioureas | Phenylthiourea + α-haloketones/hydrazonoyl halides | Reflux ethanol + triethylamine | Efficient for bis-thiazoles | May yield complex mixtures |
| Pd-catalyzed cyclization | Sulfonyl ynamines, aryl iodides | Pd(PPh3)4 catalyst, Et3N, toluene, 60°C | Regioselective, catalytic | Requires expensive catalysts |
Analytical and Characterization Data
In the literature, synthesized compounds related to this compound are characterized by:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra confirm the thiazole ring formation and amino group presence.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weights consistent with target compounds.
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O), amino (NH2), and thiazole ring vibrations.
- Chromatography: Flash column chromatography and recrystallization are used for purification.
Example NMR data for a related amide intermediate:
| Signal Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1H NMR | 10.23 (s) | Amide NH proton |
| 7.74–7.18 (m) | Aromatic protons | Thiazole and phenyl ring protons |
| 4.55 (d, J=8 Hz) | CH adjacent to N | Alpha proton to amino group |
| 0.98 (d, J=6.4 Hz) | Methyl protons | Alkyl side chain methyl groups |
Reference: Detailed NMR and HRMS data from peptide coupling synthesis
Summary and Recommendations
The preparation of This compound is best approached through:
- Peptide coupling methods starting from amino acid derivatives for precise control and functional group compatibility.
- Classical Hantzsch thiazole synthesis using thioureido acids and α-haloketones for straightforward thiazole ring formation.
- Cyclocondensation reactions for rapid assembly of thiazole rings with amino substituents.
- Advanced Pd-catalyzed methods for regioselective synthesis when applicable.
Each method offers unique advantages depending on the desired purity, yield, stereochemistry, and scalability.
Chemical Reactions Analysis
3-Amino-1-(1,3-thiazol-2-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1-(1,3-thiazol-2-yl)butan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: Utilized in the production of biocides, fungicides, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate the activity of enzymes and receptors in biological systems . The compound’s effects are mediated through its ability to interact with specific proteins and enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The ketone and amino group positions (e.g., butan-1-one vs. butan-2-one) influence molecular polarity and reactivity .
- Heterocyclic Core : Thiadiazole analogs (e.g., C₆H₉N₃OS) exhibit distinct electronic properties compared to thiazole derivatives due to additional nitrogen atoms .
Physicochemical Properties
Limited data are available for direct comparisons, but molecular weights and functional groups suggest trends:
Gaps : Melting/boiling points and stability data are unavailable for most compounds in the evidence .
Biological Activity
3-Amino-1-(1,3-thiazol-2-yl)butan-1-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, particularly for antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is pivotal in its biological activity. The thiazole moiety contributes to the compound's interaction with biological targets, influencing its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates notable efficacy against various bacterial strains. In vitro tests revealed minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against resistant strains of Staphylococcus aureus and Candida auris .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 1–2 | S. aureus, C. auris |
| 4-substituted thiazoles | 8–32 | Various resistant strains |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown cytotoxic effects in several cancer cell lines. For example, it has been reported to induce apoptosis in Jurkat cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µg/mL) | Compound |
|---|---|---|
| Jurkat | <2.0 | This compound |
| A431 | <2.0 | Doxorubicin |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored as well. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological activity of thiazole derivatives:
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The study found that this compound exhibited significant cytotoxicity with an IC50 value lower than many existing treatments .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazole Ring : Essential for antimicrobial and anticancer activities.
- Amino Group : Contributes to increased solubility and interaction with biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(1,3-thiazol-2-yl)butan-1-one, and how can reaction conditions be optimized?
The Gewald reaction is a foundational method for synthesizing aminothiophene derivatives. For this compound, a modified Gewald approach could involve cyclocondensation of ketones with cyanoacetates and sulfur sources under basic conditions. Optimization includes:
- Temperature control : Reactions are typically conducted at 50–80°C to balance yield and side-product formation.
- Catalyst selection : Use of morpholine or piperidine as catalysts to enhance regioselectivity .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) is effective for isolating the product.
For multi-component syntheses, explore catalyst-free one-pot reactions in ethanol or acetonitrile, as demonstrated for structurally analogous thiazole derivatives .
Q. How should researchers characterize this compound spectroscopically, and what discrepancies might arise between experimental and theoretical data?
- 1H/13C NMR : Assign peaks based on chemical environment (e.g., thiazole protons at δ 7.5–8.5 ppm, carbonyl carbons at δ 190–210 ppm). Discrepancies in calculated vs. observed values may arise from solvent effects or intermolecular interactions .
- UV-Vis : Expect λmax near 250–280 nm due to π→π* transitions in the thiazole ring. Deviations in ε values can indicate aggregation or solvent polarity effects .
- Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of NH2 or thiazole moiety).
Q. What safety protocols are critical during handling and disposal of this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles to avoid dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.
- Waste disposal : Segregate organic waste and consult certified biohazard disposal services for halogenated byproducts .
Advanced Research Questions
Q. How can crystallographic data for this compound be validated, and what software tools are essential for structural refinement?
- Data validation : Use PLATON to check for missed symmetry, twinning, or disorder. SHELXL is recommended for refining small-molecule structures, leveraging least-squares minimization and Hirshfeld atom refinement for accuracy .
- Graphical representation : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) and hydrogen-bonding networks .
Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound, and how can these interactions be systematically analyzed?
- Graph set analysis : Classify hydrogen bonds (e.g., D–H···A motifs) using Etter’s formalism. For example, N–H···O and C–H···S interactions may dominate, forming R₂²(8) or C(6) patterns.
- Energy frameworks : Calculate interaction energies (e.g., via CrystalExplorer) to rank contributions of dispersion, electrostatic, and polarization forces .
Q. What strategies resolve contradictions between computational predictions and experimental spectral/thermodynamic data?
- DFT benchmarking : Optimize geometry at the B3LYP/6-31G(d,p) level and compare vibrational frequencies (IR) or NMR chemical shifts (GIAO method) with experimental data. Adjust solvent models (e.g., PCM for polar solvents) to improve agreement .
- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with computed bond dissociation energies (BDEs) to validate stability predictions.
Q. How can researchers design experiments to probe the compound’s electronic properties for applications in catalysis or photochemistry?
- Electrochemical profiling : Use cyclic voltammetry to determine redox potentials (e.g., thiazole ring oxidation).
- TD-DFT studies : Predict charge-transfer transitions and compare with experimental UV-Vis spectra to identify excited-state behavior .
- Solvatochromism assays : Test absorption/emission shifts in solvents of varying polarity to assess dipole moment changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
